4-Methoxy-1-naphthalenemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSDYNXURBEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358496 | |
| Record name | 4-Methoxy-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-54-5 | |
| Record name | 4-Methoxy-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxynaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methoxy 1 Naphthalenemethanol
Strategic Reductive Pathways for 4-Methoxy-1-naphthalenemethanol Synthesis
The synthesis of this compound is often achieved through the reduction of a corresponding aldehyde or carboxylic acid.
A primary and direct route to this compound is the reduction of 4-Methoxy-1-naphthaldehyde (B103360). This transformation involves the conversion of the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH).
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of reduction by these complex metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The methoxy (B1213986) group (-OCH₃) at the 4-position is an electron-donating group, which activates the naphthalene (B1677914) ring.
The reaction with sodium borohydride is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). The solvent participates in the reaction by protonating the resulting alkoxide intermediate to yield the final alcohol product.
An alternative starting material for the synthesis of this compound is 4-methoxy-1-naphthoic acid. This carboxylic acid can be reduced to the corresponding primary alcohol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required for the reduction of carboxylic acids compared to aldehydes.
Another approach involves the Cannizzaro reaction of 4-methoxy-1-naphthaldehyde if it were subjected to a strong base in the absence of a separate reducing agent, which would lead to a disproportionation reaction yielding both this compound and 4-methoxy-1-naphthoic acid. science.gov
| Starting Material | Reagent | Product |
| 4-Methoxy-1-naphthaldehyde | Sodium Borohydride (NaBH₄) | This compound |
| 4-Methoxy-1-naphthaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| 4-Methoxy-1-naphthoic acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |
Exploration of Novel Synthetic Routes and Derivatization
Beyond simple reductions, multi-step syntheses can incorporate this compound as a key intermediate.
Multi-step organic synthesis allows for the construction of complex molecules from simpler starting materials. libretexts.org this compound can serve as a building block in these synthetic sequences. ontosight.ai For instance, the hydroxyl group can be converted into a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
The synthesis of 4-Methoxy-1-naphthaldehyde itself, a precursor to the alcohol, can be achieved through methods like the Vilsmeier-Haack reaction of 1-methoxynaphthalene (B125815). prepchem.com This aldehyde can then be reduced to this compound as part of a larger synthetic strategy.
The synthesis of chiral molecules in an enantiomerically pure form is a significant area of modern organic chemistry. diva-portal.org While this compound itself is not chiral, it can be a precursor to chiral compounds. For instance, reactions at the benzylic position could potentially create a stereocenter.
Research into the stereoselective epoxidation of related naphthalenone systems has shown that the stereochemistry of the products can be influenced by the presence and nature of substituents. gla.ac.uk Although direct studies on stereoselective reactions involving this compound are not prevalent in the provided results, the principles of asymmetric synthesis could be applied. diva-portal.orgacs.org For example, chiral catalysts could be employed in reactions involving derivatives of this compound to induce enantioselectivity. diva-portal.org
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this compound is dictated by its functional groups: the primary alcohol and the methoxy-substituted naphthalene ring.
The primary alcohol group can undergo oxidation to yield 4-methoxy-1-naphthaldehyde or, with stronger oxidizing agents, 4-methoxy-1-naphthoic acid. ontosight.ai The naphthalene ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions.
Transformations of the hydroxyl group are common. It can be converted to an ether or an ester, or replaced through nucleophilic substitution after conversion to a better leaving group. The reactivity of related naphthalenemethanol compounds suggests that it can serve as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
| Reaction Type | Reagent(s) | Product(s) |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | 4-Methoxy-1-naphthaldehyde |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 4-Methoxy-1-naphthoic acid |
| Etherification | Alkyl Halide, Base | Alkyl (4-methoxynaphthalen-1-yl)methyl ether |
| Esterification | Acyl Chloride or Carboxylic Anhydride | (4-Methoxynaphthalen-1-yl)methyl ester |
Oxidation Reactions and Product Characterization
The primary alcohol moiety of this compound is readily susceptible to oxidation, yielding principally 4-methoxy-1-naphthaldehyde or, under more forcing conditions, 4-methoxy-1-naphthoic acid. The specific product obtained is highly dependent on the choice of oxidizing agent and reaction conditions.
Classical methods for this transformation employ stoichiometric oxidants. For instance, the use of chromium trioxide (CrO₃) in acidic media or potassium permanganate (B83412) (KMnO₄) can effectively convert the alcohol to the corresponding carboxylic acid. smolecule.com The intermediate aldehyde, 4-methoxy-1-naphthaldehyde, can be isolated, as it is a key precursor in various synthetic applications. ontosight.ai
Modern catalytic approaches offer milder conditions and improved selectivity for the aldehyde. Copper-nitroxide co-catalytic systems, often using ambient air as the terminal oxidant, are effective for the aerobic oxidation of alcohols. acs.org In one such system, a chiral hydroxylamine (B1172632) precatalyst in conjunction with a copper(I) salt and N-methylimidazole facilitates the kinetic resolution of racemic biaryl alcohols, demonstrating the potential for enantioselective transformations. acs.org Another advanced method involves a supramolecular catalyst composed of cucurbit epa.govuril (CB epa.gov) and a viologen derivative, which activates the alcohol through a photoinduced electron transfer (PET) process, leading to highly efficient and selective photo-oxidation to the aldehyde with yields often exceeding 90%. chinesechemsoc.org Furthermore, a transition-metal-free system utilizing an iodosylbenzene sulfate (B86663) (IBS)/oxone catalyst enables the selective oxidation of alcohols at low temperatures (30 °C), providing a sustainable alternative to methods requiring heavy metals or high heat. rsc.org
The characterization of the primary oxidation product, 4-methoxy-1-naphthaldehyde, is confirmed through spectroscopic methods. In its ¹H NMR spectrum, a characteristic singlet for the aldehyde proton (CHO) appears around δ 10.22 ppm, while the methoxy group (OCH₃) protons resonate as a singlet near δ 4.03 ppm. The ¹³C NMR spectrum shows a distinct signal for the aldehyde carbon at approximately δ 191.3 ppm. Infrared (IR) spectroscopy confirms the presence of the carbonyl group with a strong absorption band around 1705 cm⁻¹.
Below is a table summarizing various oxidation methods for benzylic and naphthalenic alcohols, including systems applicable to this compound.
Table 1: Selected Catalytic Systems for Alcohol Oxidation
| Substrate Type | Catalyst System | Oxidant | Key Features | Product | Ref. |
|---|---|---|---|---|---|
| Racemic Biaryl Alcohols | (1S,3S)-1 / CuBr / Bipyridine / N-methylimidazole | Air | Aerobic Kinetic Resolution | Chiral Alcohol & Aldehyde | acs.org |
| Benzyl (B1604629) Alcohols | VBA/CB epa.gov Supramolecular Catalyst | Air (Photo-oxidation) | Host-promoted PET; High yields (90-99%) | Aldehyde | chinesechemsoc.org |
| Electron-rich Benzylic Alcohols | IBS(III)/Oxone | Oxone | Low temperature (30 °C); Transition-metal-free | Aldehyde | rsc.org |
| Various Alcohols | NiV-Layered Double Hydroxide / Aminoxyl Radical | Electrochemical | Synergistic electrocatalysis | Carbonyl Product | researchgate.net |
Participation in Cascade and Multicomponent Reactions
This compound, primarily through its aldehyde derivative, is a valuable component in cascade and multicomponent reactions (MCRs), which enable the construction of complex molecular architectures in a single, efficient step. researchgate.netrug.nl MCRs are highly convergent processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials. rug.nl
A notable example is the use of 4-methoxy-1-naphthaldehyde in the synthesis of benzo[d]imidazole derivatives. In a two-component condensation reaction that can be seen as a simplified MCR, 4-methoxy-1-naphthaldehyde reacts with benzene-1,2-diamine in ethanol to form 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole. iucr.org
More complex cascade reactions utilize benzylic and naphthalenic alcohols to build heterocyclic systems. An iron-catalyzed tandem reaction between o-nitrophenols and benzylic alcohols produces 2-arylbenzoxazoles. acs.org In this process, the alcohol acts as both the coupling partner and a reductant in a hydrogen-transfer strategy, involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation in a single pot. acs.org Similarly, various benzylic alcohols, including 1-naphthalenemethanol (B1198782), can be coupled with 2-aminothiophenol (B119425) (2ATP) to afford 2-substituted benzothiazoles. mdpi.com Nanosheet-defective molybdenum sulfide (B99878) has been shown to catalyze the synthesis of 2-arylbenzimidazoles from o-dinitrobenzene and various benzyl alcohols, including 2-naphthalenemethanol, in a one-pot domino reaction.
The table below details the participation of naphthalenic alcohols or their direct aldehyde derivatives in such reactions.
Table 2: Participation in Cascade and Multicomponent Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Scaffold | Ref. |
|---|---|---|---|---|
| 4-Methoxy-1-naphthaldehyde | Benzene-1,2-diamine | Ethanol, reflux | 2-Aryl-1H-benzo[d]imidazole | iucr.org |
| Benzylic/Naphthalenic Alcohols | o-Nitrophenols | Iron catalyst | 2-Arylbenzoxazole | acs.org |
| 1-Naphthalenemethanol | 2-Aminothiophenol | Not specified | 2-Arylbenzothiazole | mdpi.com |
| 2-Naphthalenemethanol | o-Dinitrobenzene | {Mo₃S₄}n catalyst, H₂ | 2-Arylbenzimidazole |
Applications of 4 Methoxy 1 Naphthalenemethanol in Sophisticated Organic Synthesis
Utility as a Key Building Block in Complex Molecular Architectures
The unique structure of 4-Methoxy-1-naphthalenemethanol makes it a valuable intermediate for constructing intricate molecular frameworks. It serves as a precursor in various synthetic pathways, often after being oxidized to its corresponding aldehyde, 4-Methoxy-1-naphthaldehyde (B103360). ontosight.ai
Synthesis of Photoinitiators for Advanced Polymerization Processes
This compound is a key precursor in the synthesis of specialized photoinitiators. Specifically, its oxidized form, 4-Methoxy-1-naphthaldehyde, is used to prepare naphthalene-based oxime esters, which function as Type I photoinitiators for free radical photopolymerization. nih.gov Research into these naphthalene-based photoinitiators has shown that the presence and position of a methoxy (B1213986) group can significantly influence their photochemical properties. nih.gov For instance, a naphthalene-based oxime ester with a methoxy substituent demonstrated a red-shifted absorption region and achieved high final conversion efficiency under both UV and 405 nm LED lamp irradiation. nih.gov The synthesis of these advanced photoinitiators highlights the utility of the 4-methoxynaphthalene scaffold derived from this compound.
Precursor for Cannabinoid Receptor Analogues and Related Scaffolds
The compound serves as an important starting material for the synthesis of cannabinoid (CB) receptor analogues. The endocannabinoid system is a key target in drug discovery for regulating gastrointestinal motility and inflammation. nih.gov The aldehyde derivative of this compound is specifically used in the preparation of analogues such as JWH-015 and JWH-007 derivatives. The naphthalenic core of these compounds is crucial for their interaction with CB1 and CB2 receptors. For example, peripherally restricted CB1/CB2 receptor agonists based on a naphthalene (B1677914) structure have been developed to study their effects on gastrointestinal functions. nih.gov
Integration into Curcumin-based Nanodrug Design and Fabrication
In the field of nanomedicine, this compound is a precursor for components used in curcumin-based nanodrugs designed for cancer therapy. Curcumin (B1669340) has gained attention for its anticancer properties, but its clinical application is limited by poor solubility and low bioavailability. elsevierpure.com To overcome these limitations, nanodelivery systems are being developed. elsevierpure.comscispace.com The aldehyde form of this compound is incorporated into the synthesis of these nano-formulations, which aim to improve the targeted delivery and efficacy of curcumin in treating cancer cells. elsevierpure.com
Role in the Development of Bioactive Molecules
Beyond its use in complex architectures, this compound is a pivotal intermediate in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.
Intermediate in Pharmaceutical Agent Synthesis
Naphthalene derivatives, including this compound, are valuable intermediates in the synthesis of pharmaceuticals. smolecule.comontosight.aiguidechem.com The core structure is found in various compounds explored for therapeutic applications. For example, substituted naphthalenemethanols are used in the asymmetric synthesis of analogues of Bedaquiline, a drug used to treat multidrug-resistant tuberculosis. nih.gov The synthesis often involves the reduction of the corresponding aldehyde to the methanol (B129727), or vice versa, highlighting the interchangeability and importance of both functional groups in constructing pharmaceutically active molecules. ontosight.ainih.gov These derivatives are explored for a range of biological activities, including potential anti-inflammatory and analgesic properties.
Contribution to Agrochemical Compound Development
The methoxynaphthalene scaffold is also utilized in the development of new agrochemical compounds. ontosight.aiontosight.ai Naphthalene-based compounds are investigated for their potential as pesticides, including insecticides and acaricides. google.comnih.gov Patents have been filed for cyclopropanecarboxylic acid esters derived from substituted naphthylmethanols, including methoxy-naphthyl methanol derivatives, for use as pesticides. google.com The development of such compounds is driven by the need for new, effective pesticides to address challenges in agriculture, such as pest resistance to existing treatments. ontosight.ainih.gov
Interrogating the Biological and Biochemical Activities of 4 Methoxy 1 Naphthalenemethanol and Its Analogues
Enzymatic Interactions and Kinetics with Alcohol Dehydrogenases
The interaction of 4-Methoxy-1-naphthalenemethanol and its aldehyde precursor with alcohol dehydrogenases (ADH) has been a subject of detailed biochemical investigation, providing valuable tools for enzyme analysis.
This compound as a Fluorogenic Substrate for ADH I and ADH II Isoenzymes
This compound is the fluorescent product resulting from the enzymatic reduction of its corresponding aldehyde, 4-methoxy-1-naphthaldehyde (B103360). nih.gov This reaction forms the basis of a highly sensitive fluorometric assay used to measure the activity of specific alcohol dehydrogenase (ADH) isoenzymes. nih.govkarger.com The precursor, 4-methoxy-1-naphthaldehyde, shows only weak fluorescence, but upon reduction by ADH in the presence of the cofactor NADH, it is converted to this compound, a polyaromatic alcohol that exhibits strong fluorescence with a high quantum yield of 0.36. nih.govnih.govresearchgate.net
This fluorogenic system is particularly specific for class I ADH isoenzymes. nih.govresearchgate.net Research has demonstrated that 4-methoxy-1-naphthaldehyde is a preferred substrate for class I ADH, making it an invaluable tool for determining the activity of this enzyme class in various biological samples, including gastric mucosa, human serum, and pancreatic tissue. karger.comnih.govresearchgate.net In these assays, the rate of increase in fluorescence intensity directly corresponds to the rate of enzyme activity. karger.comnih.gov For measurement accuracy, this compound itself is often used as an internal standard to calibrate the fluorescence signal. karger.comnih.gov In contrast, the structurally similar compound, 6-methoxy-2-naphthaldehyde (B117158), is preferentially reduced by class II (π-ADH) isoenzymes, allowing for differential analysis of ADH classes. nih.govresearchgate.net
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
The use of 4-methoxy-1-naphthaldehyde as a substrate has enabled detailed kinetic studies of class I ADH isoenzymes. The fundamental mechanism involves the enzyme-catalyzed reduction of the aldehyde group to a primary alcohol, facilitated by the cofactor NADH. nih.gov This reaction follows the principles of Michaelis-Menten kinetics, where the enzyme (E) and substrate (S) form a complex (ES) that subsequently yields the product (P) and the free enzyme. libretexts.org
Kinetic parameters determined for the reduction of 4-methoxy-1-naphthaldehyde by various homogenous class I ADH isozymes demonstrate the substrate's high affinity and rapid turnover. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, ranges from 0.35 to 11.5 µM for these isoenzymes. nih.gov A low Km value signifies a high affinity of the enzyme for the substrate. libretexts.org The catalytic constant (kcat), representing the turnover number, ranges from 70 to 610 min-1. nih.gov These kcat values are comparable to those of the most efficient substrates for alcohol dehydrogenase, underscoring the compound's utility in kinetic analysis. nih.gov
Table 1: Kinetic Parameters for the Reduction of Naphthaldehydes by Class I ADH Isozymes This table is interactive. You can sort and filter the data.
| Substrate | Isozyme | Km (µM) | kcat (min-1) |
|---|
Data sourced from reference nih.gov.
Comparative Enzymatic Reactivity Studies with Structurally Similar Compounds
Comparative studies highlight the specificity of 4-methoxy-1-naphthaldehyde and its structural analogues for different ADH classes. A key comparison is made with 6-methoxy-2-naphthaldehyde. nih.gov While 4-methoxy-1-naphthaldehyde is preferentially utilized by class I ADH isozymes (with the exception of the β1β1 isozyme), 6-methoxy-2-naphthaldehyde is rapidly reduced by class II ADH (π-ADH). nih.govresearchgate.net
This substrate specificity allows researchers to distinguish between the activities of different ADH classes within the same biological sample. nih.gov The resulting alcohol products also have distinct fluorescent properties. This compound has a fluorescence quantum yield of 0.36, whereas the product of the class II reaction, 6-methoxy-2-naphthalenemethanol, has a slightly lower quantum yield of 0.26. nih.gov These differences in substrate preference and product fluorescence are crucial for developing specific and sensitive enzymatic assays.
Exploration of Diverse Biological Activities of Functionalized Naphthalene (B1677914) Derivatives
The naphthalene core is a versatile scaffold found in numerous biologically active molecules. Research into functionalized naphthalene derivatives, including those related to this compound, has uncovered a range of activities relevant to medicinal chemistry.
Research on Related Naphthalene-Based Compounds in Medicinal Chemistry
Naphthalene derivatives are integral to the development of therapeutic agents and biological probes. For instance, a structurally related compound, 3-methoxy-2-naphthalenemethanol, serves as a key starting material in the synthesis of potent and selective inhibitors of mammalian secreted phospholipases A2 (sPLA2s). nih.gov These enzymes are implicated in various inflammatory diseases, making their inhibitors promising therapeutic candidates. The synthesis involves oxidizing the naphthalenemethanol to an aldehyde, which then undergoes further reactions to build complex indole-based inhibitor molecules. nih.gov
Investigation of Potential Biological Effects of Novel Derivatives
The chemical modification of the naphthalene structure is a proven strategy for creating novel compounds with distinct biological effects. Research has shown that derivatives synthesized from naphthalenemethanol precursors can exhibit highly specific biological activities. In the development of sPLA2 inhibitors, modifications to the naphthalene-derived core led to compounds that could potently and selectively inhibit specific isoforms of the enzyme, such as hGIIA. nih.gov
Moreover, the photochemical properties of related aromatic structures suggest other potential biological effects. For example, certain phenolic derivatives can be photoactivated to generate quinone methides, which are reactive intermediates capable of alkylating biological macromolecules like DNA. researchgate.net This reactivity presents a pathway for developing photoactivatable drugs for applications such as anticancer chemotherapy. researchgate.net The synthesis of novel antifolates designed to be both active inhibitors and substrates for metabolic deactivation represents another avenue where derivatization of aromatic structures leads to compounds with potentially improved therapeutic indices. diva-portal.org These lines of research underscore that novel derivatives based on the naphthalene framework are a rich source for the discovery of new biologically active agents.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methoxy-1-naphthaldehyde |
| 6-methoxy-2-naphthaldehyde |
| 6-methoxy-2-naphthalenemethanol |
| 3-methoxy-2-naphthalenemethanol |
| Methotrexate |
Advanced Spectroscopic and Chromatographic Characterization of 4 Methoxy 1 Naphthalenemethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-Methoxy-1-naphthalenemethanol molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the characteristic signals are assigned as follows:
Aromatic Protons: The protons on the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm, as a complex multiplet pattern due to spin-spin coupling.
Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and typically appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. Their chemical shift is generally observed around δ 4.5-5.0 ppm.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts for this compound are:
Aromatic Carbons: The ten carbon atoms of the naphthalene ring will show distinct signals in the aromatic region (δ 110-160 ppm). libretexts.org The carbon attached to the methoxy group (C-4) and the carbon bearing the hydroxymethyl group (C-1) will have characteristic downfield shifts due to the electron-withdrawing effects of the oxygen atoms.
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the range of δ 60-65 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55 ppm. rsc.org
A representative, though not specific to this compound, ¹³C NMR spectrum of a related naphthaldehyde derivative shows aromatic carbons in the range of δ 122.8–132.0 ppm and the methoxy carbon at δ 162.2 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 (m) | 110 - 160 |
| -CH₂OH | ~4.8 (s) | ~60 - 65 |
| -OCH₃ | ~3.9 (s) | ~55 |
| -OH | Variable (br s) | - |
Note: 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet. These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the naphthalene ring.
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching of the methylene and methoxy groups. rsc.org
C=C Stretch (Aromatic): Several sharp bands in the 1400-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-O Stretch: The C-O stretching vibrations for the alcohol and the ether linkages are expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For aromatic compounds like this compound, the most intense Raman bands are often associated with the symmetric vibrations of the naphthalene ring system. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (broad, strong) | Weak |
| C-H (Aromatic) | >3000 (sharp, medium) | Strong |
| C-H (Aliphatic) | 2850-3000 (medium) | Medium |
| C=C (Aromatic) | 1400-1600 (sharp, variable) | Strong |
| C-O (Alcohol/Ether) | 1000-1300 (strong) | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound, with a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188. scbt.comsigmaaldrich.com
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could include:
Loss of a hydrogen atom: [M-H]⁺ at m/z 187.
Loss of the hydroxyl group: [M-OH]⁺ at m/z 171.
Loss of a methoxy radical: [M-OCH₃]⁺ at m/z 157.
Formation of the tropylium (B1234903) ion or related stable aromatic cations.
Analysis of related compounds shows that a common fragmentation involves the loss of the substituent group from the naphthalene core. rsc.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
| 188 | [C₁₂H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 171 | [C₁₂H₁₁O]⁺ | Loss of hydroxyl radical (•OH) |
| 157 | [C₁₁H₉O]⁺ | Loss of methoxy radical (•OCH₃) |
| 129 | [C₁₀H₉]⁺ | Further fragmentation of the naphthalene core |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the purification and assessment of the purity of this compound.
Purification: Column chromatography is a standard method for the purification of this compound. A common procedure involves using silica (B1680970) gel as the stationary phase and a mixture of solvents like petroleum ether and ethyl acetate (B1210297) as the mobile phase. The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from any impurities or unreacted starting materials.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. nih.gov For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of at least 96-97% is often reported for commercially available samples. sigmaaldrich.comlabproinc.comcalpaclab.comtcichemicals.com Gas Chromatography (GC) can also be used for purity assessment, especially for analyzing volatile impurities. labproinc.com
Computational Chemistry and Theoretical Insights into 4 Methoxy 1 Naphthalenemethanol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For 4-Methoxy-1-naphthalenemethanol, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can predict its reactivity in various chemical reactions. researchgate.net These calculations are instrumental in understanding the outcomes of reactions like oxidation and electrophilic aromatic substitution. researchgate.net
The methoxy (B1213986) group at the 4-position and the hydroxymethyl group at the 1-position of the naphthalene (B1677914) ring significantly influence the molecule's electronic distribution and reactivity. scbt.com The methoxy group, being an electron-donating group, can affect the pathways of electrophilic aromatic substitution reactions. scbt.com DFT can be used to calculate key reactivity descriptors, providing a quantitative basis for these predictions. researchgate.net For instance, DFT methods like the M06-2X hybrid functional with basis sets such as 6-311++G(d,p) are recommended for accurate thermochemical and electronic structure calculations.
Electronic Properties Predicted by DFT
| Property | Predicted Value/Characteristic | Method |
| HOMO-LUMO Gap | Influences electronic transitions and reactivity | M06-2X/6-311++G(d,p) |
| Dipole Moment | Affects intermolecular interactions and solubility | M06-2X/6-311++G(d,p) |
| Electron Density | Higher on the naphthalene ring due to the methoxy group | B3LYP/6-31G* |
This table is generated based on theoretical considerations and common methodologies in computational chemistry and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. researchgate.netgrafiati.com These simulations can reveal how the molecule behaves in different solvent environments and how it interacts with biological macromolecules. teknolabjournal.com
The presence of the flexible hydroxymethyl group and the rotatable methoxy group allows for various conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. The ability of the hydroxyl and methoxy groups to participate in hydrogen bonding is a key factor in its intermolecular interactions. scbt.com These interactions are crucial for understanding its solubility and how it might bind to a biological target. scbt.comteknolabjournal.com
Key Intermolecular Interactions
| Interaction Type | Description | Potential Significance |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. The methoxy group can act as a hydrogen bond acceptor. | Influences solubility in protic solvents and binding to biological targets. |
| π-π Stacking | The naphthalene ring can engage in stacking interactions with other aromatic systems. | Important for interactions with aromatic residues in proteins or DNA. |
| Hydrophobic Interactions | The naphthalene core is hydrophobic and can interact with nonpolar regions of other molecules. scbt.com | Contributes to binding within hydrophobic pockets of enzymes or receptors. |
This table is generated based on the structural features of the molecule and general principles of intermolecular forces and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. brieflands.comdtic.mil For this compound, QSAR models can be developed to predict its potential therapeutic or toxic effects. nih.govnih.govbiorxiv.org
QSAR studies on related naphthalene derivatives have shown that molecular descriptors, which are numerical representations of molecular properties, can be used to build predictive models. nih.govnih.gov These descriptors can be derived from the molecular structure and include electronic, steric, and hydrophobic parameters. By establishing a mathematical relationship between these descriptors and observed biological activities, the activity of new or untested compounds like this compound can be estimated. brieflands.comnih.gov
For instance, the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard includes data on this compound, which can be utilized in developing QSAR models for toxicity prediction. epa.gov High-throughput screening data, such as that from the ToxCast program, can provide the necessary biological activity information to build robust QSAR models. epa.gov
Commonly Used Descriptors in QSAR for Naphthalene Derivatives
| Descriptor Class | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges | Electron distribution, reactivity |
| Steric | Molecular weight, molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |
| Topological | Connectivity indices | Atomic arrangement and branching |
This table is generated based on common practices in QSAR modeling and is for illustrative purposes.
Environmental Fate and Degradation Pathways Involving 4 Methoxy 1 Naphthalenemethanol
Identification as a By-product in Naphthalene (B1677914) Mineralization Processes
Direct evidence identifying 4-Methoxy-1-naphthalenemethanol as a direct byproduct of naphthalene mineralization in environmental samples is not extensively documented in scientific literature. However, its structural relationship to naphthalene and the known metabolic pathways of related compounds suggest its potential formation as a minor or transient intermediate. The mineralization of naphthalene by microorganisms typically proceeds through the formation of catechols and their subsequent ring cleavage. The introduction of a methoxy (B1213986) group represents a modification of this primary degradation pathway.
Research into the microbial degradation of substituted naphthalenes provides a basis for postulating the formation of this compound. While many microorganisms can degrade naphthalene as a sole carbon and energy source, the presence of substituents can alter the metabolic route. frontiersin.org
Mechanisms of Formation in Environmental Contexts
The formation of this compound in the environment is likely a multi-step process involving the biotransformation of naphthalene or its derivatives. A plausible, though not definitively proven, pathway can be hypothesized based on known enzymatic reactions in microorganisms.
One potential pathway involves the initial methoxylation of naphthalene to form 1-methoxynaphthalene (B125815). Subsequently, this methoxylated intermediate could undergo further enzymatic transformations. For instance, studies on recombinant Streptomyces lividans cells have shown their capability to convert 1-methoxynaphthalene into other oxygenated derivatives, such as 8-methoxy-1,2-dihydro-1,2-naphthalenediol and 8-methoxy-2-naphthol. tandfonline.comoup.com This demonstrates that once methoxylated, the naphthalene ring system is susceptible to further microbial attack.
Following the formation of a methoxylated naphthalene intermediate, a subsequent oxidation at the C1 position could lead to the formation of 4-methoxy-1-naphthaldehyde (B103360). This aldehyde can then be enzymatically reduced to this compound. The reduction of naphthaldehyde derivatives to their corresponding alcohols is a known biochemical reaction. nih.gov For example, 4-methoxy-1-naphthaldehyde is utilized as a fluorogenic substrate for alcohol dehydrogenase, which catalyzes its reduction to this compound. nih.gov
The table below outlines a hypothetical pathway for the formation of this compound from naphthalene, based on established biotransformation reactions of related compounds.
| Step | Precursor | Reaction | Enzyme Class (Hypothetical) | Product |
|---|---|---|---|---|
| 1 | Naphthalene | Methoxylation | Methyltransferase | 1-Methoxynaphthalene |
| 2 | 1-Methoxynaphthalene | Oxidation | Monooxygenase/Dioxygenase | 4-Methoxy-1-naphthaldehyde |
| 3 | 4-Methoxy-1-naphthaldehyde | Reduction | Alcohol Dehydrogenase | This compound |
Implications for Environmental Chemistry and Remediation
The formation of this compound as a transformation product of naphthalene has several implications for environmental chemistry and remediation strategies. The introduction of both a methoxy and a hydroxyl group significantly alters the physicochemical properties of the parent naphthalene molecule. These changes can affect its solubility, sorption behavior, and bioavailability in the environment.
The presence of such transformation products complicates the assessment of environmental contamination. Standard analytical methods focused solely on the parent PAH may not detect these byproducts, leading to an underestimation of the total environmental impact.
Emerging Research Frontiers and Future Directions for 4 Methoxy 1 Naphthalenemethanol Research
Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity
The core structure of 4-Methoxy-1-naphthalenemethanol presents a versatile scaffold for chemical modification to create next-generation analogues with tailored and enhanced biological activities. Research into related naphthalene (B1677914) derivatives provides a roadmap for designing these new compounds. Strategies focus on modifying both the naphthalene ring system and the methanol (B129727) functional group to influence properties like target specificity, potency, and pharmacokinetic profiles.
One promising approach involves the synthesis of analogues with additional or altered functional groups on the naphthalene core. For instance, the introduction of halogen atoms, such as chlorine, has been explored in similar structures like 1-Naphthalenemethanol (B1198782), 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide, with the aim of investigating potential antimicrobial or central nervous system effects. ontosight.ai Another strategy is the addition of a nitro group, as seen in 7-Methoxy-3-nitro-2-naphthalenemethanol, which was designed as a phototrigger for caging applications, demonstrating how specific functional groups can impart novel functions. researchgate.net
Modification of the 1-methanol group is another key area for analogue design.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-Methoxy-1-naphthalaldehyde, which itself is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
Esterification: The hydroxyl group can be converted into esters, such as the acetate (B1210297) ester of a related vinyl carbinol, 1'-acetoxy-1-allyl-4-methoxynaphthalene. ontosight.ai This modification can alter solubility and cell permeability, potentially leading to analogues with anti-inflammatory or antioxidant properties. ontosight.ai
Amination: Introducing amino groups, as seen in the analogue 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, can enhance biological activity, with some of these compounds showing antibacterial properties. smolecule.com
The synthesis of these next-generation analogues employs a range of chemical reactions. The reduction of a corresponding naphthaldehyde is a common method to produce the naphthalenemethanol core. smolecule.com Furthermore, modern catalytic methods, such as the olefination of alcohols using cobalt complexes, can be used to create vinyl analogues from the parent alcohol. acs.org
| Analogue Design Strategy | Example Modification | Potential Enhanced Bioactivity/Function | Reference |
|---|---|---|---|
| Naphthalene Ring Substitution | Addition of Chloro Group | Antimicrobial, CNS Effects | ontosight.ai |
| Naphthalene Ring Substitution | Addition of Nitro Group | Phototrigger for Caged Compounds | researchgate.net |
| Methanol Group Modification | Oxidation to Aldehyde | Intermediate for Pharmaceutical Synthesis | ontosight.ai |
| Methanol Group Modification | Esterification (e.g., Acetate) | Anti-inflammatory, Antioxidant | ontosight.ai |
| Methanol Group Modification | Introduction of Amino Group | Antibacterial | smolecule.com |
Development of Novel Analytical Methodologies for Detection and Quantification
As research into this compound and its analogues expands, the need for sensitive, specific, and efficient analytical methods for their detection and quantification becomes paramount. While standard techniques like Gas Chromatography (GC) are used to determine purity, emerging research focuses on developing more advanced methodologies. tcichemicals.com
A significant advancement lies in the field of fluorometric assays. Research has shown that while 4-methoxy-1-naphthaldehyde (B103360) (the oxidation product of this compound) has weak fluorescence, the alcohol itself (this compound) fluoresces in the near-UV region with a notable quantum yield of 0.36. nih.gov This intrinsic fluorescence is the basis for a highly sensitive analytical method. The enzymatic reduction of the corresponding aldehyde, 4-methoxy-1-naphthaldehyde, by human alcohol dehydrogenase (ADH) produces the fluorescent alcohol. nih.gov This reaction allows for the development of fluorometric assays to measure the activity of ADH isozymes with high sensitivity, where the rate of fluorescence increase corresponds to enzyme activity. nih.gov This principle can be reversed to quantify the alcohol by using an enzyme that would oxidize it to the non-fluorescent aldehyde.
Beyond fluorescence-based methods, computational approaches are also emerging as a novel analytical tool. Methodologies such as Property-Encoded Surface Translation (PEST) are being investigated to predict the reactivity and degradation rates of substituted naphthalenes. researchgate.net While not a direct detection method, such predictive models could be invaluable for designing analytical protocols, predicting the stability of the compound in various matrices, and estimating its environmental fate. researchgate.net
| Methodology | Principle | Application | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity analysis and routine quantification. | tcichemicals.com |
| Fluorometric Assay | Detection of the compound's native fluorescence in the near-UV spectrum. | Direct, sensitive detection and quantification. | nih.gov |
| Enzymatic Fluorometric Assay | The compound is a product of an enzymatic reaction where the substrate is non-fluorescent. | Quantification of enzyme (e.g., alcohol dehydrogenase) activity. | nih.gov |
| Computational Modeling (e.g., PEST) | Using molecular descriptors to predict chemical reactivity and properties. | Predicting reaction rates and stability for analytical method design. | researchgate.net |
Exploration of Unconventional Applications in Materials Science and Nanotechnology
The unique photochemical and chemical properties of the naphthalene scaffold are opening doors for the application of this compound and its derivatives in materials science and nanotechnology. These unconventional applications leverage the molecule's structure beyond its direct biological activity.
A key emerging application is in the development of "caged compounds" using photolabile protecting groups, also known as phototriggers. researchgate.netacs.org A derivative, 7-Methoxy-3-nitro-2-naphthalenemethanol, has been synthesized and shown to function as a new phototrigger. researchgate.net Such molecules can be attached to a bioactive compound, rendering it inactive. Upon irradiation with light of a specific wavelength, the phototrigger cleaves, releasing the active compound with high spatial and temporal control. This technology has significant potential in drug delivery systems, tissue engineering, and for studying cellular processes. The this compound structure could be similarly modified (e.g., by introducing a nitro group) to create novel phototriggers for biomolecular caging applications.
Nanotechnology offers another frontier for this compound. The encapsulation of phytochemicals and other bioactive molecules into nanoparticles is a widely used strategy to improve solubility, stability, and bioavailability. nih.gov this compound or its more bioactive analogues could be encapsulated within nanocarriers such as biocompatible polymers like PLGA or within nanoliposomes. nih.gov Such nanoformulations could provide controlled, sustained release, potentially enhancing therapeutic efficacy while minimizing side effects.
Furthermore, the naphthalene core is relevant in the field of nanocatalysis. Supported gold nanoparticles have been shown to be effective catalysts for the oxidation of various alcohols, including derivatives of naphthalenemethanol. unibo.it This suggests that this compound can serve as a model substrate in research aimed at developing new, efficient, and selective catalytic systems based on nanomaterials. Such research is crucial for advancing green chemistry and creating more sustainable chemical manufacturing processes.
Interdisciplinary Research Synergies and Translational Potential
The future development of this compound is intrinsically linked to the synergy between different scientific disciplines. The translation of fundamental knowledge about this compound into practical, real-world applications will require collaborative efforts that bridge traditional research boundaries.
Chemistry and Pharmacology: The most immediate synergy is between synthetic organic chemistry and pharmacology. Chemists can design and synthesize a library of novel analogues based on the this compound scaffold, while pharmacologists can screen these compounds for enhanced bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects. ontosight.aismolecule.com This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Analytical Science and Medicine: The development of novel analytical techniques, particularly sensitive fluorometric assays, creates a bridge between analytical chemistry and medicine. nih.gov These methods could be adapted for high-throughput screening in drug discovery or developed into diagnostic tools for measuring the activity of specific enzymes in clinical samples.
Materials Science and Drug Delivery: The exploration of this compound derivatives as phototriggers represents a powerful synergy between photochemistry, materials science, and medicine. researchgate.net This collaboration could lead to the development of advanced drug delivery systems that release therapeutics only at the site of disease when activated by light, offering a highly targeted treatment modality. Similarly, combining the compound with nanotechnology to create novel nanocarrier systems requires expertise from both materials scientists and pharmaceutical scientists to optimize delivery and release. nih.gov
Environmental Science and Toxicology: As the applications of this compound expand, understanding its environmental fate and potential toxicity becomes crucial. This necessitates collaboration between chemists and environmental scientists. Predictive computational tools and experimental studies can assess the compound's impact, ensuring that its development proceeds in an environmentally responsible manner. researchgate.netepa.gov
The translational potential of this interdisciplinary research is significant. Successful development of bioactive analogues could lead to new therapeutic agents. Innovations in analytical methods could result in new research tools and diagnostic kits. Finally, applications in materials science could produce novel smart materials for controlled release applications in medicine and biotechnology. This collaborative approach ensures that the scientific potential of this compound is fully and responsibly explored.
Q & A
Q. What are the common synthetic routes for 4-Methoxy-1-naphthalenemethanol, and what reaction conditions are critical for optimizing yield?
A key method involves Friedel-Crafts alkylation or arylation of 1-methoxynaphthalene derivatives. For example, reacting 1-methoxynaphthalene with alcohols like 1-adamantanol under acidic conditions yields substituted derivatives, with AlCl₃ or similar Lewis acids as catalysts. Reaction temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios of reactants are critical for minimizing side products and maximizing regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
High-resolution ¹H and ¹³C NMR are essential for confirming substitution patterns. The methoxy group (-OCH₃) at the 4-position produces distinct singlet peaks in ¹H NMR (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of the naphthalene backbone. IR spectroscopy can identify hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the methoxy group influence the reactivity of this compound compared to non-substituted analogs?
The methoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations during electrophilic substitution. This enhances regioselectivity in reactions like sulfonation or nitration, directing incoming electrophiles to the 2- or 6-positions of the naphthalene ring. However, steric hindrance from the methoxy group may reduce reactivity in nucleophilic substitutions compared to unsubstituted 1-naphthalenemethanol .
Advanced Research Questions
Q. What computational methods are recommended for modeling the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) accurately predict molecular orbitals, charge distribution, and thermodynamic stability. Exact exchange terms in functionals improve agreement with experimental data, particularly for electron correlation effects in aromatic systems. Solvent effects can be modeled using continuum solvation models (e.g., PCM) .
Q. How can regioselective demethylation or functionalization of this compound be achieved?
Regioselective demethylation can be performed using aluminum trichloride (AlCl₃) in dichloromethane, selectively removing the methoxy group while preserving the hydroxyl moiety. For functionalization, protecting group strategies (e.g., silylation of -OH) allow targeted modifications at the naphthalene ring. Kinetic vs. thermodynamic control in reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid over-functionalization .
Q. How should researchers address discrepancies in thermodynamic stability data for this compound derivatives?
Cross-validate experimental calorimetry data with computational results (DFT or CCSD(T)) to identify systematic errors. For example, discrepancies in enthalpy of formation may arise from incomplete purification or solvent effects. Statistical error analysis (e.g., Monte Carlo simulations) and replication under controlled conditions (e.g., inert atmosphere) improve reliability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent oxidation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Monitor air quality in workspaces to avoid inhalation of particulate matter, as naphthalene derivatives can form aerosols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
